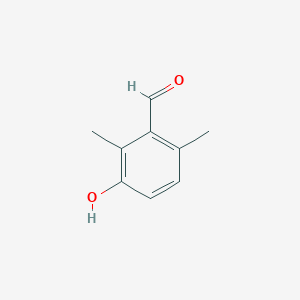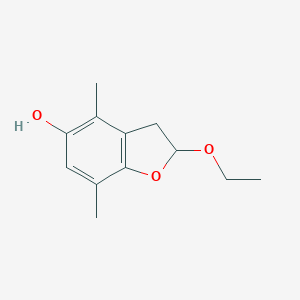
3-Hydroxy-2,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,6-dimethylbenzaldehyde, also known as m-Hydroxyacetophenone, is a chemical compound with the molecular formula C9H10O2. It is a white crystalline solid with a sweet, floral odor and is widely used in the pharmaceutical industry.
Mechanism of Action
The exact mechanism of action of 3-Hydroxy-2,6-dimethylbenzaldehyde is not yet fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of oxidative stress, inflammation, and the activation of signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-Hydroxy-2,6-dimethylbenzaldehyde has a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to possess antimicrobial properties, which can help fight against bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Hydroxy-2,6-dimethylbenzaldehyde in lab experiments is that it is readily available and relatively inexpensive. It also has a wide range of potential applications, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in various experimental settings.
Future Directions
There are several potential future directions for research on 3-Hydroxy-2,6-dimethylbenzaldehyde. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of Alzheimer's disease. Additional studies are needed to further investigate its mechanism of action and potential therapeutic applications. Other potential future directions for research include its use as an antimicrobial agent and its potential applications in the treatment of other inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 3-Hydroxy-2,6-dimethylbenzaldehyde is a versatile compound with a wide range of potential applications in the pharmaceutical industry. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a promising compound for further research. While its mechanism of action is not yet fully understood, ongoing studies are shedding light on its potential therapeutic applications. Further research is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of 3-Hydroxy-2,6-dimethylbenzaldehyde can be achieved through various methods, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.
Scientific Research Applications
3-Hydroxy-2,6-dimethylbenzaldehyde has been widely studied for its potential biological and pharmacological activities. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Studies have also shown that it has potential as a neuroprotective agent and may have applications in the treatment of Alzheimer's disease.
properties
CAS RN |
179554-20-2 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-hydroxy-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-9(11)7(2)8(6)5-10/h3-5,11H,1-2H3 |
InChI Key |
ALSLMZLSIBDVQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)C=O |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)C=O |
synonyms |
Benzaldehyde, 3-hydroxy-2,6-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)








